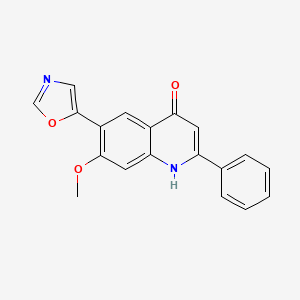
7-methoxy-6-(1,3-oxazol-5-yl)-2-phenyl-1H-quinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with methoxy, oxazolyl, and phenyl groups, which contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group using methyl iodide and a base such as potassium carbonate.
Formation of the Oxazolyl Group: The oxazolyl group is formed through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.
Attachment of the Phenyl Group: The phenyl group is introduced through a Suzuki coupling reaction between a phenylboronic acid and a halogenated quinoline derivative.
Industrial Production Methods
Industrial production of 7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
化学反应分析
Types of Reactions
7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and oxazolyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. For example, as an IMPDH inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of inosine monophosphate to xanthosine monophosphate, thereby inhibiting nucleotide biosynthesis . This can lead to antiproliferative effects in rapidly dividing cells.
相似化合物的比较
Similar Compounds
7-Methoxy-6-(oxazol-5-yl)-2,3-dihydro-1H-quinazolin-4-ones: These compounds share a similar core structure but differ in the presence of a dihydroquinazoline ring instead of a quinoline ring.
7-Methoxy-2,3-dihydro-1H-quinazolin-4-ones: These compounds lack the oxazolyl and phenyl groups, resulting in different chemical properties and reactivity.
Uniqueness
7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its ability to inhibit IMPDH distinguishes it from other similar compounds, making it a valuable target for drug development .
属性
CAS 编号 |
371249-67-1 |
|---|---|
分子式 |
C19H14N2O3 |
分子量 |
318.3 g/mol |
IUPAC 名称 |
7-methoxy-6-(1,3-oxazol-5-yl)-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C19H14N2O3/c1-23-18-9-16-13(7-14(18)19-10-20-11-24-19)17(22)8-15(21-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,21,22) |
InChI 键 |
HHMIBIGHTIBSRR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)NC(=CC2=O)C3=CC=CC=C3)C4=CN=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


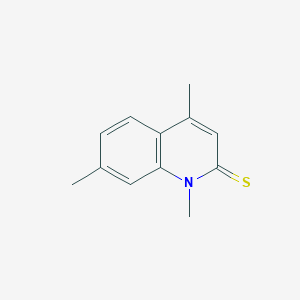

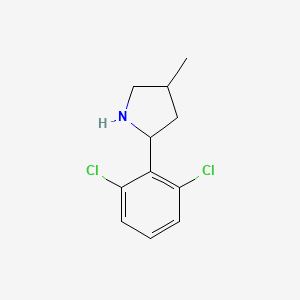
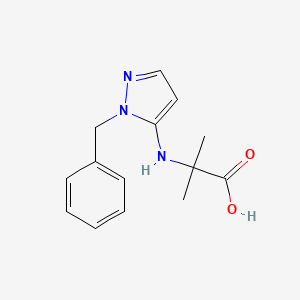
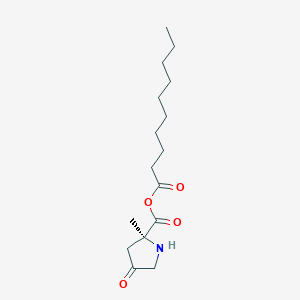
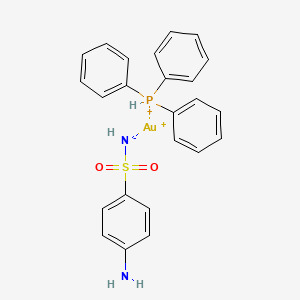
![Cyclohexyl 4-[[5-(2-chloro-4-nitro-phenyl)furan-2-carbonyl]amino]benzoate](/img/structure/B12880285.png)


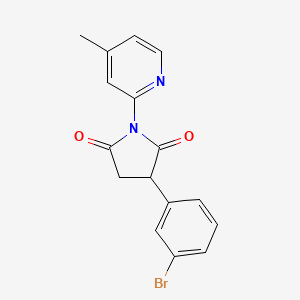
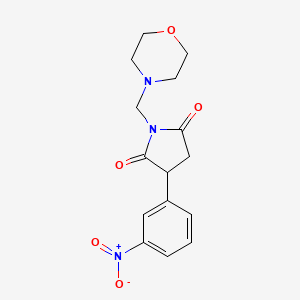
![3-(2-Ethoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880333.png)


